molecular formula C14H11Br2NTe B13772953 10H-Phenotellurazine, 3,7-dibromo-10-ethyl- CAS No. 98326-29-5

10H-Phenotellurazine, 3,7-dibromo-10-ethyl-

Cat. No.: B13772953
CAS No.: 98326-29-5
M. Wt: 480.7 g/mol
InChI Key: GJEJOTBFZAANEH-UHFFFAOYSA-N
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Description

3,7-Dibromo-10-ethyl-phenotellurazine: is a heterocyclic compound that contains tellurium, bromine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dibromo-10-ethyl-phenotellurazine typically involves the bromination of 10-ethyl-phenotellurazine. The reaction is carried out by adding bromine to a solution of 10-ethyl-phenotellurazine in an appropriate solvent, such as acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 3 and 7 positions of the phenotellurazine ring .

Industrial Production Methods: Industrial production of 3,7-dibromo-10-ethyl-phenotellurazine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromo-10-ethyl-phenotellurazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,7-Dibromo-10-ethyl-phenotellurazine is used as a precursor for the synthesis of other tellurium-containing compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology: The compound’s potential biological activity is of interest in the study of tellurium-based drugs and their mechanisms of action. It may serve as a lead compound for the development of new therapeutic agents .

Medicine: Research into the medicinal properties of 3,7-dibromo-10-ethyl-phenotellurazine includes its potential use as an anticancer agent, antimicrobial agent, and in other therapeutic applications .

Industry: In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism by which 3,7-dibromo-10-ethyl-phenotellurazine exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound may interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

  • 3,7-Dibromo-10-methyl-phenotellurazine
  • 3,7-Dibromo-10-propyl-phenotellurazine
  • 3,7-Dibromo-10-isopropyl-phenotellurazine

Comparison: 3,7-Dibromo-10-ethyl-phenotellurazine is unique due to its ethyl group at the 10 position, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and isopropyl analogs, the ethyl derivative may exhibit different physical properties, such as solubility and stability, as well as distinct biological effects.

Properties

CAS No.

98326-29-5

Molecular Formula

C14H11Br2NTe

Molecular Weight

480.7 g/mol

IUPAC Name

3,7-dibromo-10-ethylphenotellurazine

InChI

InChI=1S/C14H11Br2NTe/c1-2-17-11-5-3-9(15)7-13(11)18-14-8-10(16)4-6-12(14)17/h3-8H,2H2,1H3

InChI Key

GJEJOTBFZAANEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)[Te]C3=C1C=CC(=C3)Br

Origin of Product

United States

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